molecular formula C22H32O3 B561206 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one CAS No. 103303-35-1

5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one

Cat. No.: B561206
CAS No.: 103303-35-1
M. Wt: 344.495
InChI Key: FXTMBVFOKJRWOM-FAWFAKQUSA-N
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Description

5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one is a synthetic steroidal compound. It is characterized by its unique structure, which includes an epoxy group at the 16,17 position and a methyl group at the 6 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:

    Epoxidation: Introduction of the epoxy group at the 16,17 position using an oxidizing agent such as m-chloroperbenzoic acid.

    Methylation: Introduction of the methyl group at the 6 position using a methylating agent like methyl iodide in the presence of a base.

    Hydroxylation: Introduction of the hydroxyl group at the 3-beta position using a hydroxylating agent such as osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the epoxy group to a diol.

    Substitution: The hydroxyl group at the 3-beta position can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly used.

Major Products Formed

    Oxidation: Formation of 3-keto-5-pregnen-16,17-epoxy-6-methyl-20-one.

    Reduction: Formation of 5-pregnen-16,17-diol-6-methyl-3-beta-OL-20-one.

    Substitution: Formation of 3-alkoxy-5-pregnen-16,17-epoxy-6-methyl-20-one.

Scientific Research Applications

5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex steroidal compounds.

    Biology: Studied for its effects on cellular processes and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of steroid-based pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The epoxy group and methyl group contribute to its unique binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

    5-Pregnen-3-beta-OL-20-one: Lacks the epoxy and methyl groups, resulting in different biological activity.

    5-Pregnen-16,17-epoxy-3-beta-OL-20-one: Lacks the methyl group at the 6 position.

    5-Pregnen-6-methyl-3-beta-OL-20-one: Lacks the epoxy group at the 16,17 position.

Uniqueness

5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one is unique due to the presence of both the epoxy group and the methyl group, which confer distinct chemical and biological properties. These structural features enhance its stability and specificity in binding to molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11,17-trimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-12-9-15-16(20(3)7-5-14(24)10-17(12)20)6-8-21(4)18(15)11-19-22(21,25-19)13(2)23/h14-16,18-19,24H,5-11H2,1-4H3/t14-,15+,16-,18-,19+,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTMBVFOKJRWOM-FAWFAKQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(CCC2(C3CCC4(C(C3C1)CC5C4(O5)C(=O)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1)C[C@@H]5[C@]4(O5)C(=O)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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